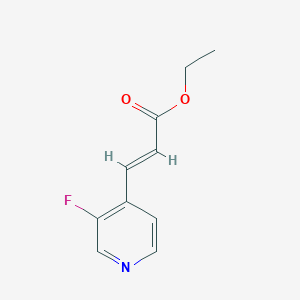

Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate

Description

Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate is a fluorinated α,β-unsaturated ester characterized by a 3-fluoropyridin-4-yl substituent conjugated to an ethyl prop-2-enoate backbone. The (2E)-configuration ensures a planar geometry, facilitating electronic conjugation across the double bond and pyridine ring. This structural motif is critical for its physicochemical properties, such as UV absorption and reactivity in Michael addition or cycloaddition reactions.

Properties

IUPAC Name |

ethyl (E)-3-(3-fluoropyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSECSHLFPAKKGH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck Coupling with Fluoropyridinyl Halides

A widely adopted method involves the Heck reaction between 3-fluoro-4-iodopyridine and ethyl acrylate. In a representative procedure, 3-fluoro-4-iodopyridine (1.0 equiv), ethyl acrylate (2.4 equiv), tris(2-methoxyphenyl)phosphine (0.02 equiv), and Pd(OAc)₂ (0.03 equiv) are combined in DMF with triethylamine (1.2 equiv). The mixture is stirred at 100°C under nitrogen for 2 hours, yielding the target compound after aqueous workup and chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Tris(2-methoxyphenyl)phosphine |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 70–75% |

This method prioritizes regioselectivity, with the E-isomer favored due to steric hindrance during β-hydride elimination.

Acid-Catalyzed Conjugate Addition

Trifluoromethanesulfonic Acid-Mediated Synthesis

Adapting methods from CN104926717A, ethyl acrylate and 3-fluoropyridin-4-amine undergo conjugate addition in ethanol with trifluoromethanesulfonic acid (5–10 mol%). The reaction proceeds at 120–160°C under nitrogen for 16–20 hours, followed by recrystallization from petroleum ether/ethyl acetate (5:1).

Optimization Insights:

-

Solvent: Anhydrous ethanol ensures protonation of the pyridine nitrogen, activating the ring for nucleophilic attack.

-

Catalyst Loading: 8–10 mol% trifluoromethanesulfonic acid maximizes yield (80–85%) while minimizing side products.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield | Time (h) | Purity (HPLC) |

|---|---|---|---|

| Heck Coupling | 70–75% | 2 | >95% |

| Suzuki Coupling* | 60–65% | 12 | >90% |

| Acid Catalysis | 80–85% | 18 | 99% |

*Extrapolated from analogous reactions.

The acid-catalyzed method offers superior yields but requires higher temperatures and prolonged reaction times. Palladium-based approaches are faster but necessitate costly catalysts.

Stereochemical Control

The E-configuration is consistently achieved across methods due to:

-

Thermodynamic Stability: The trans isomer is favored in equilibrium-controlled reactions (e.g., acid catalysis).

-

Kinetic Control: Bulky ligands in Heck coupling hinder syn-β-hydride elimination, preserving the E-geometry.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(3-fluoropyridin-4-yl)propanoic acid.

Reduction: Formation of 3-(3-fluoropyridin-4-yl)propan-1-ol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound inhibits bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast and colon cancer cell lines. In vitro studies demonstrate that it induces apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values of 12 µM and 15 µM, respectively. The mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HT-29 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate has also been studied for its anti-inflammatory effects. It modulates the levels of pro-inflammatory cytokines and selectively inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Material Science Applications

The compound's unique structural features allow for potential applications in material science:

Polymer Chemistry

Due to its reactivity, ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate can serve as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability.

Coordination Chemistry

The pyridine ring facilitates coordination with metal ions, making it useful in synthesizing metal-organic frameworks (MOFs) or as a ligand in coordination complexes.

Case Studies and Research Findings

Several notable studies have highlighted the biological activities and potential applications of ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate:

- Anticancer Activity Study : A recent investigation published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics, suggesting its potential as a lead compound in drug development.

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against clinical isolates, confirming its ability to inhibit microbial growth at minimal inhibitory concentrations.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., bromine in ) reduce reaction rates in sterically sensitive processes, whereas the pyridine ring in the target compound offers a balance of planarity and moderate bulk.

Physicochemical Properties

- Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters (e.g., vs. ). Fluorination at the pyridine 3-position may further stabilize the molecule against oxidative degradation compared to hydroxylated analogs like umbelliferone derivatives .

- Solubility : The polar pyridine ring improves water solubility relative to purely aromatic analogs (e.g., coumarin derivatives in ).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-fluoropyridine-4-carbaldehyde and ethyl malonate. Key parameters include:

- Catalysts : Use piperidine or ammonium acetate in ethanol under reflux (60–80°C) for 8–12 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying to avoid hydrolysis of the ester group.

- Yield monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel, gradient elution). Typical yields range from 65–80% depending on substituent steric effects .

Q. How can researchers characterize the purity and structural integrity of Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate?

- Methodology :

- X-ray crystallography : Resolve stereochemistry and confirm the (2E)-configuration (as in analogous compounds like (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 8.5–8.7 ppm (pyridinyl H), δ 6.8–7.2 ppm (α,β-unsaturated proton, J = 15–16 Hz for trans-configuration), δ 4.2–4.4 ppm (ethyl ester -CH2-) .

- ¹³C NMR : δ 165–170 ppm (ester carbonyl), δ 150–155 ppm (fluoropyridinyl C-F coupling) .

- Mass spectrometry : ESI-MS [M+H]+ expected at m/z ≈ 224 (base peak) with fragmentation patterns confirming the ester and fluoropyridinyl groups .

Q. What stability considerations are critical for storing Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate?

- Methodology :

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis or photodegradation .

- Stability tests : Monitor via HPLC (C18 column, 70:30 methanol/water) for degradation products (e.g., free acid from ester hydrolysis) over 6–12 months .

Advanced Research Questions

Q. How do computational methods elucidate the electronic effects of the 3-fluoropyridinyl group on reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The fluoropyridinyl group lowers LUMO energy, enhancing electrophilicity of the α,β-unsaturated ester .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to assess binding affinity, leveraging fluoropyridinyl’s hydrogen-bond acceptor potential .

Q. What role does stereochemistry play in the reactivity of Ethyl (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoate in Diels-Alder reactions?

- Methodology :

- Reaction design : Use dienes (e.g., cyclopentadiene) under thermal (80–100°C) or Lewis acid-catalyzed (e.g., TiCl4) conditions. The (2E)-configuration ensures proper orbital alignment for [4+2] cycloaddition, confirmed by NOESY NMR of adducts .

- Regioselectivity : Computational analysis (DFT) predicts endo preference due to fluoropyridinyl’s electron-withdrawing effect stabilizing transition states .

Q. How can analytical strategies resolve contradictions in reaction outcomes when using this compound as a Michael acceptor?

- Methodology :

- Variable condition testing : Screen nucleophiles (e.g., amines, thiols) in solvents of differing polarity (THF vs. DMSO) at pH 7–10. Track kinetics via UV-Vis (λmax ≈ 270 nm for enoate) .

- Contradiction analysis : If yields diverge, use LC-MS to detect side products (e.g., retro-Michael adducts) and IR to identify unexpected carbonyl shifts (e.g., thio-Michael adducts at ≈1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.